molecular formula C16H13FN2O2S B2390330 3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione CAS No. 1093404-31-9

3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione

Cat. No. B2390330
CAS RN: 1093404-31-9
M. Wt: 316.35
InChI Key: WVIRZPZJRIDVMN-UHFFFAOYSA-N
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Description

3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione, commonly known as BF 227, is a thiazolidinedione derivative that has been extensively studied for its potential use in various scientific research applications. The compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for numerous future directions in research.

Scientific Research Applications

Biological Activity and Pharmacological Potential

The thiazolidinedione scaffold, including 3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione, has been a subject of significant interest in the field of medicinal chemistry due to its wide range of biological activities. Thiazolidinediones have been explored for their potential as Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitors, which play a crucial role in insulin signaling pathways. Inhibition of PTP 1B can lead to improved insulin sensitivity and is a target for the treatment of Type 2 Diabetes Mellitus (T2DM) and obesity. Recent reviews highlight the journey of TZDs as PTP 1B inhibitors, showcasing the structural modifications made to optimize their activity profiles against PTP 1B, thus offering insights into the design of novel inhibitors based on the thiazolidinedione scaffold (Verma et al., 2019).

Additionally, thiazolidinediones have been recognized for their anticancer properties. Certain derivatives demonstrate selective inhibition of IGF-1 (Insulin-like Growth Factor-1) receptor signaling, which is aberrantly regulated in various cancers. The structural analysis suggests that modifications to the thiazolidine-2,4-dione ring can enhance anti-proliferative effects without significantly affecting PPARγ receptor activity, indicating a potential pathway for developing anticancer agents (Mughal et al., 2015).

Green Chemistry and Synthesis

The synthesis and functionalization of thiazolidine derivatives, including 3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione, have also been explored through green chemistry methodologies. These methods aim to enhance the selectivity, yield, and pharmacokinetic activity of thiazolidine derivatives while adhering to principles of sustainability and environmental stewardship. Green synthesis approaches, such as multicomponent reactions and catalyst recovery, have been employed to improve the pharmacological activity of thiazolidinediones, underscoring their versatility in drug design and development (Sahiba et al., 2020).

properties

IUPAC Name

3-benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c17-12-6-8-13(9-7-12)18-14-15(20)19(16(21)22-14)10-11-4-2-1-3-5-11/h1-9,14,18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIRZPZJRIDVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione

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